Coumestan
CAS No.: 479-12-9
Cat. No.: VC1569898
Molecular Formula: C15H8O3
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 479-12-9 |
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Molecular Formula | C15H8O3 |
Molecular Weight | 236.22 g/mol |
IUPAC Name | [1]benzofuro[3,2-c]chromen-6-one |
Standard InChI | InChI=1S/C15H8O3/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8H |
Standard InChI Key | JBIZUYWOIKFETJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O |
Introduction
Chemical Structure and Properties
Coumestan (C15H8O3) is fundamentally characterized as a 6H-benzofuro[3,2-c]chromen-6-one with a molecular weight of 236.22 g/mol . The basic structure consists of an oxygen heterocyclic four-ring system where a coumarin moiety and a benzofuran moiety share a common C=C bond . This unique structural arrangement contributes to the compound's distinctive chemical and biological properties, particularly its ability to interact with various biological targets.
Basic Structural Features
The core structure of coumestan includes a lactone group (position 6) that plays a crucial role in its biological activity. The compound demonstrates weakly acidic properties due to this lactone functionality, which can undergo ring-opening under basic conditions . This property is particularly useful during isolation and purification processes, as it allows for selective partitioning between organic solvents and aqueous media based on pH manipulation.
Physical Properties
Coumestan exhibits characteristic fluorescence under UV light, a property that has been utilized in its detection and quantification . The compound is preferentially soluble in organic solvents in its normal lactone form but becomes water-soluble in its open-ring form under basic conditions . This solubility behavior is instrumental in the extraction and isolation techniques used to obtain pure coumestan from natural sources.
Structural Variants
The basic coumestan scaffold serves as a template for numerous naturally occurring derivatives that differ in their substitution patterns, particularly on the A and D rings . These structural modifications significantly influence the biological activities of different coumestan derivatives.
Natural Sources and Occurrence
Coumestans are widely distributed in the plant kingdom, primarily as secondary metabolites with various ecological roles including defense mechanisms against pathogens and herbivores.
Plant Sources
Coumestan and its derivatives have been isolated from diverse plant families. The compound has been reported in Phaseolus vulgaris (common bean) and various species of alfalfa . Additionally, coumestan derivatives were identified in soybean roots approximately four decades ago . They are also found in medicinal plants such as Eclipta prostrata and Wedelia calendulacea, which have been used in traditional medicine systems worldwide .
Biosynthesis in Plants
Coumestans in plants are primarily synthesized through the phenylpropanoid pathway. In soybeans, coumestan derivatives function as phytoalexins—compounds produced in response to abiotic and biotic stresses . Coumestans represent oxidation products of pterocarpans, with their biosynthesis being enhanced under stress conditions . This stress-induced production suggests their role in plant defense mechanisms.
Historical Documentation
The scientific study of coumestans spans several decades, with early investigations focusing on their isolation and structural characterization. A comprehensive inventory documents coumestans isolated from various plant sources during the period of 1956-2020, highlighting the ongoing interest in these compounds .
Classification of Coumestans
Based on structural features, coumestans can be classified into several categories that reflect their structural diversity and complexity.
Taxonomic Classification
Coumestans are categorized into five main groups based on their structural features :
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Coumestans containing core skeleton - These maintain the basic tetracyclic structure without significant modifications
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Dimethylpyranocoumestans - Featuring additional dimethylpyran rings
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Furanocoumestans - Containing additional furan rings
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O-glycosylated coumestans - With sugar moieties attached through oxygen atoms
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Other modified coumestans - Including those with unique structural alterations
Structural Diversity
The structural diversity of coumestans arises from variations in substitution patterns, particularly hydroxylation, methoxylation, and prenylation at different positions of the basic skeleton. This diversity contributes to the wide range of biological activities observed among different coumestan derivatives.
Table 1: Selected Naturally Occurring Coumestans and Their Plant Sources
Coumestan Derivative | Plant Source | Key Structural Features |
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Coumestrol | Alfalfa, Soybean | Hydroxylation at positions 3 and 9 |
Wedelolactone | Eclipta prostrata | Hydroxylation at positions 7, 8, and 9; Methoxylation at position 10 |
Psoralidin | Psoralea species | Prenylated coumestan with dimethylpyran ring |
Glycyrol | Glycyrrhiza species | Prenylated coumestan |
Biological and Pharmacological Activities
Coumestans exhibit an impressive range of biological activities that have attracted significant attention in pharmacological research.
Estrogenic Activity
Many coumestans, particularly coumestrol, demonstrate phytoestrogenic properties due to their structural similarity to estradiol . This activity has implications for human health, including potential benefits in managing menopausal symptoms and osteoporosis, as well as potential cancer-preventive properties .
Anti-osteoporotic Effects
Psoralidin, a prenylated coumestan, has demonstrated significant anti-osteoporotic activity by promoting osteoblast proliferation and differentiation . Research has shown that psoralidin enhances alkaline phosphatase activity, increases formation of ALP colonies and calcified nodules, and stimulates the secretion of collagen-I, BMP-2, osteocalcin, and osteopontin . It also enhances the expression of various bone-formation-related genes, including IGF-1, β-catenin, Runx-2, and Osterix .
Antimicrobial and Antiviral Activities
Coumestan derivatives have shown promising activity against various microorganisms. Notably, certain coumestans have been identified as novel inhibitors of Mycobacterium tuberculosis, working through inhibition of the Pks13 enzyme . These compounds are active against both drug-susceptible and drug-resistant strains of M. tuberculosis and show low cytotoxicity to healthy cells .
In traditional Indian Ayurvedic medicine, coumestans have been utilized for treating viral infections, suggesting potential antiviral properties .
Hepatoprotective and Anti-inflammatory Effects
Wedelolactone and several coumestan analogs have demonstrated antihepatotoxic activity, protecting liver cells from damage . Additionally, coumestans have shown anti-inflammatory effects, with wedelolactone inhibiting NF-κB-mediated gene transcription by blocking the phosphorylation and degradation of IκBα .
Neurological Effects
Some coumestan derivatives have been reported to bind to GABAA receptors from rat brain, suggesting potential neurological activities . This binding affinity may contribute to the neuroprotective effects observed with certain coumestan compounds .
Other Pharmacological Activities
Research has identified numerous additional biological activities of coumestans, including:
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Anti-cancer properties, potentially related to their phytoestrogenic activity
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Activity against snake venom, as utilized in South American native medicine
Analytical Methods and Isolation Techniques
Various analytical and isolation techniques have been developed to detect, quantify, and purify coumestans from natural sources.
Extraction Procedures
The extraction of coumestans typically involves solvent extraction methods that take advantage of their weakly acidic properties . A common approach employs partition between chloroform and dilute alkali (pH 10-11) to remove non-acidic materials, followed by acidification (pH 6) and re-extraction with ether to obtain coumestan-rich fractions .
Chromatographic Techniques
Paper chromatography and countercurrent distribution have been historically used for coumestan separation and purification . Various solvent systems have been developed for optimal separation of coumestans from other plant compounds.
Table 2: Chromatographic Solvent Systems for Coumestan Analysis
Solvent System | Composition | Rf Value for Coumestrol |
---|---|---|
System 1 | Acetone-acetic acid-water (3:1:6) | 0.088-0.10 |
System 2 | Acetone-water (3:7) | 0.10-0.16 |
System 3 | Chloroform-acetic acid-water (2:1:1) | 0.33-0.40 |
System 5 | Butanol-acetic acid-water (4:1:5) | 0.91-0.93 |
System 10 | Methanol-chloroform (11:89) | 0.91-0.95 |
Quantitative Analysis
Fluorometric methods have been developed for the quantitative measurement of coumestans, leveraging their natural fluorescence under UV light . These methods allow for sensitive detection of coumestans in the microgram range, with fluorescence intensity being proportional to concentration.
Synthesis of Coumestan Compounds
The synthesis of coumestan and its derivatives has been approached through various methodologies, providing access to both naturally occurring compounds and novel analogs for structure-activity relationship studies.
Synthetic Strategies
Synthetic methods for coumestans can be categorized based on how the tetracyclic core is constructed :
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Building from a preformed coumarin ring
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Building from a preformed furan ring
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Building from flavonoid precursors
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Other diverse synthetic pathways
Each approach offers distinct advantages in terms of efficiency, yield, and ability to introduce various substitution patterns.
Modern Synthesis Methods
Recent advancements have focused on developing more efficient and environmentally friendly methods for coumestan synthesis. These include microwave-assisted synthesis, green chemistry approaches, and biocatalytic methods. Additionally, mass biosynthesis techniques have been explored for coumestrol derivatives and their isomers .
Structure-Activity Relationship Studies
Synthetic coumestan analogs with different substitution patterns have been evaluated for their biological activities, particularly against HCV NS5B RNA-dependent RNA polymerase . These studies have revealed important correlations between structure and inhibitory potency, providing valuable insights for the rational design of more effective coumestan-based therapeutic agents.
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